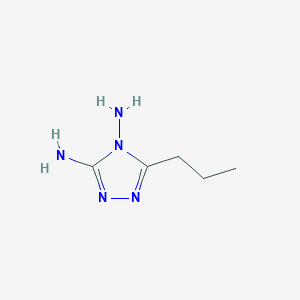
5-Propyl-4h-1,2,4-triazole-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propyl-4h-1,2,4-triazole-3,4-diamine: is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-4h-1,2,4-triazole-3,4-diamine typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This method allows for the efficient formation of the triazole ring through nucleophilic opening and subsequent recyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, the choice of starting materials and reaction conditions can be optimized to maximize yield and purity.
化学反应分析
Types of Reactions: 5-Propyl-4h-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Halogens, electrophiles, in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
Chemistry: 5-Propyl-4h-1,2,4-triazole-3,4-diamine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential as an antineoplastic agent and a DNA synthesis inhibitor. It is being studied for its ability to inhibit ribonucleoside-diphosphate reductase, an enzyme crucial for DNA synthesis .
Industry: In industrial applications, this compound is used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the production of various chemical products .
作用机制
The mechanism of action of 5-Propyl-4h-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. As an antineoplastic agent, it inhibits ribonucleoside-diphosphate reductase, leading to the disruption of DNA synthesis and cell proliferation. The compound’s ability to form hydrogen bonds and interact with enzyme active sites is crucial for its biological activity .
相似化合物的比较
4-Phenyl-1,2,4-triazoline-3,5-dione: This compound is used as an oxidizing agent and in the synthesis of annulated dihydropyridazines.
Uniqueness: 5-Propyl-4h-1,2,4-triazole-3,4-diamine is unique due to the presence of the propyl group, which enhances its reactivity and potential applications. The propyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other triazole derivatives.
属性
分子式 |
C5H11N5 |
|---|---|
分子量 |
141.18 g/mol |
IUPAC 名称 |
5-propyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C5H11N5/c1-2-3-4-8-9-5(6)10(4)7/h2-3,7H2,1H3,(H2,6,9) |
InChI 键 |
MUOPHLGHQDIXLH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NN=C(N1N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


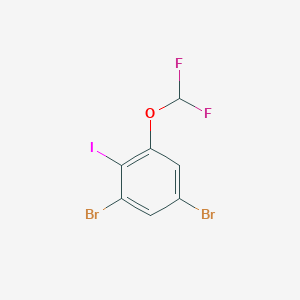
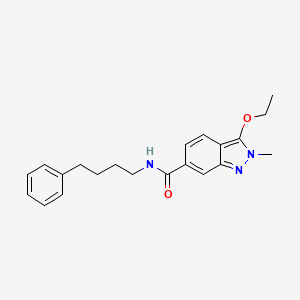
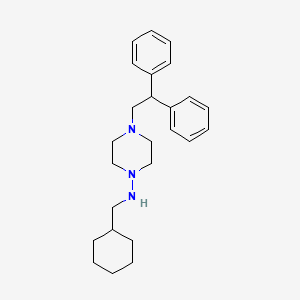
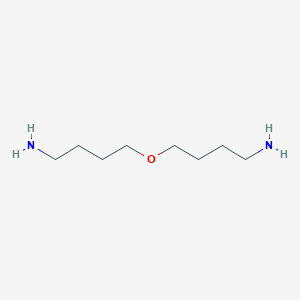
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
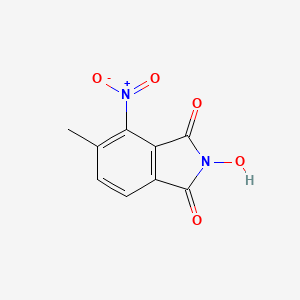
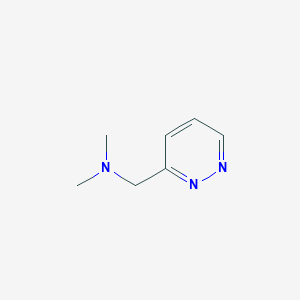
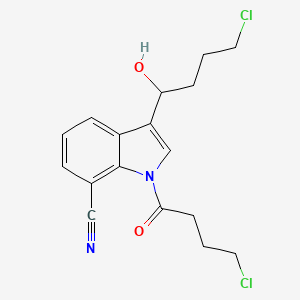
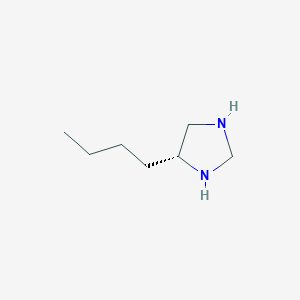

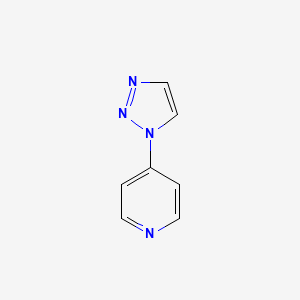
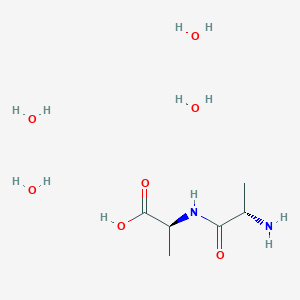

![4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13098451.png)
